Molecular Weight and Fragment‑Like Character Relative to 5‑Amino‑Triazole‑Carboxamide Analogs
The target compound (MW = 316.35 g/mol) is substantially lighter than the 5‑amino‑1‑(3‑fluorobenzyl)‑N‑(thiophen‑2‑ylmethyl)‑1H‑1,2,3‑triazole‑4‑carboxamide analog (CAS 899737‑56‑5; exact MW = 331.09 g/mol) . This 14.74 g/mol reduction places the target compound more comfortably within the fragment space (MW < 300 Da rule often used for fragment libraries), while the 5‑amino derivative lies just above the typical fragment threshold. A lower molecular weight correlates with improved ligand efficiency metrics when progressing from fragment hit to lead optimization .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 316.35 |
| Comparator Or Baseline | 5‑amino‑1‑(3‑fluorobenzyl)‑N‑(thiophen‑2‑ylmethyl)‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 899737‑56‑5): exact MW = 331.09 |
| Quantified Difference | 14.74 g/mol lower (4.5% reduction) |
| Conditions | Computed from molecular formula; no experimental measurement context required for comparison. |
Why This Matters
The lower molecular weight increases the probability that the compound will be suitable as a starting fragment for lead optimization, whereas the 5‑amino analog may already exceed preferred fragment size limits.
